2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
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Overview
Description
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O2 and its molecular weight is 390.418. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
1,3,4-Oxadiazole derivatives have been studied for their antimicrobial properties. Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives which showed significant antimicrobial activities against a range of bacterial and fungal strains. The presence of fluorine atoms in these compounds enhanced their antimicrobial properties (Parikh & Joshi, 2014).
Anticancer Potential
Faheem (2018) investigated 1,3,4-oxadiazole and pyrazole novel derivatives for their pharmacological potential, including toxicity assessment, tumor inhibition, and antioxidant actions. The study indicated that these compounds, with their specific structural features, might have implications in cancer therapy (Faheem, 2018).
Anti-Inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activities in their study. This points towards the potential use of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Mechanism of Action
Target of Action
The compound “2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide” is also known as CRL-40,940 , flmodafinil , bisfluoromodafinil , and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor . The primary target of this compound is the dopamine transporter , which plays a crucial role in the regulation of dopamine levels in the brain.
Mode of Action
As a weak dopamine reuptake inhibitor, CRL-40,940 binds to the dopamine transporter and inhibits the reuptake of dopamine, thereby increasing the extracellular concentrations of dopamine . This results in increased dopaminergic neurotransmission.
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-15-5-3-6-18(13-15)26(2)20(28)14-27-12-4-7-19(27)22-24-21(25-29-22)16-8-10-17(23)11-9-16/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTKWPGAEQGTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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